3,5-Dinitrobenzyl alcohol
Overview
Description
3,5-Dinitrobenzyl alcohol: is an organic compound with the molecular formula C7H6N2O5 . It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions, and a hydroxymethyl group (-CH2OH) at the benzyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical derivatives.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of other chemicals , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s known that it can react with p-toluenesulphonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulphonate . This suggests that the compound can participate in chemical reactions as a reactant, leading to the formation of new compounds.
Result of Action
It’s known that the compound is used in the synthesis of 3,5- bis ((bezoxycarbonyl)imino)benzyl alcohol , suggesting that it can contribute to the formation of new compounds at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nitration: One common method involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at the 3 and 5 positions of the benzene ring.
Stepwise Synthesis: Another approach involves the stepwise nitration of benzyl alcohol, first forming mononitrobenzyl alcohol, followed by further nitration to introduce the second nitro group.
Industrial Production Methods: Industrial production of 3,5-dinitrobenzyl alcohol typically involves the controlled nitration of benzyl alcohol under optimized conditions to ensure high yield and purity. The reaction is carried out in large-scale reactors with precise temperature and concentration control to minimize side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dinitrobenzyl alcohol can undergo oxidation to form 3,5-dinitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydroxymethyl group can be substituted with various functional groups through reactions with appropriate reagents. For example, reaction with p-toluenesulfonyl chloride yields 3,5-dinitrobenzyl p-toluenesulfonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, acidic conditions.
Substitution: p-Toluenesulfonyl chloride, pyridine, room temperature.
Major Products:
Oxidation: 3,5-Dinitrobenzaldehyde.
Reduction: 3,5-Diaminobenzyl alcohol.
Substitution: 3,5-Dinitrobenzyl p-toluenesulfonate.
Scientific Research Applications
Chemistry: 3,5-Dinitrobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound derivatives are used as probes to study enzyme mechanisms and as substrates in enzyme assays
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It is also employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3,5-Dinitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
3,5-Dinitrobenzoic acid: Contains a carboxyl group instead of a hydroxymethyl group.
3,5-Dinitrobenzyl chloride: Has a chlorine atom instead of a hydroxymethyl group.
Uniqueness: 3,5-Dinitrobenzyl alcohol is unique due to the presence of both nitro groups and a hydroxymethyl group, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
(3,5-dinitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221262 | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-43-0 | |
Record name | 3,5-Dinitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DINITROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5-Dinitrobenzyl alcohol used in analytical chemistry?
A1: this compound plays a crucial role in quantifying pesticide residues in food products. In a study published by E. Lui et al. [], this compound is not directly analyzed but its structural analog, 3,4-dimethyl-2,6-dinitrobenzenamine, serves as the active ingredient in the herbicide Prowl. The study focuses on developing a sensitive method to detect residues of this herbicide and its metabolite, 4-(1-ethylpropyl)amino-2-methyl-3,5-dinitrobenzyl alcohol, in various crops. The researchers achieved this by employing gas chromatography with a nitrogen-phosphorus detector (GC-NPD) after sample preparation techniques like liquid-liquid partitioning, gel permeation chromatography (GPC), and solid-phase extraction (SPE). This method successfully quantified residues, ensuring food safety and regulatory compliance []. You can find the full research article here: .
Q2: Can you elaborate on the application of this compound in polymer science?
A2: this compound is utilized as a quencher molecule in polymer studies involving luminescence. B. Grey et al. [] explored its use as a quencher for a water-soluble ruthenium-based dye incorporated into a poly(N,N dimethylacrylamide) (PDMA) polymer. The researchers synthesized a derivative of this compound, 3,5-Dinitrobenzylamine, to facilitate its covalent attachment to the polymer. This allowed them to study the quenching efficiency of the molecule towards the ruthenium dye in a controlled environment. The quenching effect was successfully observed through luminescence decay analysis, demonstrating its utility in studying polymer chain dynamics []. You can access the full research paper here: .
Q3: What makes this compound suitable for its application in polymer functionalization?
A3: The structure of this compound makes it valuable for modifying carboxyl-terminated polybutadiene, as explored by A. B. Lowe et al. []. The researchers converted the carboxyl groups in the polymer to acid chlorides and subsequently reacted them with various benzyl alcohol derivatives, including this compound. This derivatization with this compound, forming the corresponding benzyl ester, allowed for a detailed analysis of the polymer's carboxyl group distribution using gel permeation chromatography (GPC) coupled with UV/RI detection. The strong UV absorbance of the 3,5-Dinitrobenzyl ester derivative at 270 nm provided clear signals for accurate quantification, highlighting the effectiveness of this approach in polymer characterization []. The full research article can be accessed here: .
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